molecular formula C17H10BrFO2 B309866 5-Bromo-2-naphthyl 3-fluorobenzoate

5-Bromo-2-naphthyl 3-fluorobenzoate

Cat. No.: B309866
M. Wt: 345.2 g/mol
InChI Key: QKGNQHOLOHSMOC-UHFFFAOYSA-N
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Description

5-Bromo-2-naphthyl 3-fluorobenzoate is an aromatic ester derivative featuring a naphthalene ring substituted with a bromine atom at the 5-position and a 3-fluorobenzoate ester group at the 2-position. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing effects of the bromine and fluorine substituents, which influence its reactivity and stability.

Properties

Molecular Formula

C17H10BrFO2

Molecular Weight

345.2 g/mol

IUPAC Name

(5-bromonaphthalen-2-yl) 3-fluorobenzoate

InChI

InChI=1S/C17H10BrFO2/c18-16-6-2-3-11-10-14(7-8-15(11)16)21-17(20)12-4-1-5-13(19)9-12/h1-10H

InChI Key

QKGNQHOLOHSMOC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Methyl 3-fluorobenzoate
  • Structure : Differs in the ester group (methyl vs. naphthyl) and lacks the brominated naphthalene backbone.
  • Physical Properties : Molecular weight = 154.13 g/mol, liquid at room temperature .
  • Reactivity : Used as a precursor in hydrazine-mediated reactions (e.g., synthesis of thiopyran derivatives) .
  • Key Difference : The naphthyl group in 5-Bromo-2-naphthyl 3-fluorobenzoate likely increases steric hindrance and lipophilicity compared to the methyl ester, affecting solubility and metabolic pathways.
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
  • Structure : Shares bromine and fluorine substituents but includes a hydroxyl and aldehyde group instead of an ester.
  • Relevance : The hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility compared to the esterified target compound .
5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde
  • Structure : Features a trifluoromethylbenzyl ether group, introducing additional electron-withdrawing effects.
  • Key Difference : The trifluoromethyl group may enhance thermal stability and resistance to enzymatic degradation compared to the 3-fluorobenzoate ester .

Degradation and Metabolic Pathways

  • 3-Fluorobenzoate Degradation : Evidence indicates that 3-fluorobenzoate derivatives are metabolized via microbial pathways (e.g., Dechloromonas spp.) into succinyl-CoA and acetyl-CoA, ultimately yielding CO₂ .
  • Impact of Esterification : The naphthyl ester group in this compound may slow degradation compared to simpler esters (e.g., methyl 3-fluorobenzoate), as ester hydrolysis is required prior to aromatic ring cleavage.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Trends Notable Applications
This compound ~315 (estimated) Bromonaphthyl, 3-fluorobenzoate Low (high lipophilicity) Synthetic intermediate
Methyl 3-fluorobenzoate 154.13 Methyl ester, 3-fluorophenyl Moderate (liquid phase) Environmental analysis
5-Bromo-4-fluoro-2-hydroxybenzaldehyde 233.0 (estimated) Bromo, fluoro, hydroxyl, aldehyde Higher (due to -OH) Pharmaceutical intermediates
5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde 359.14 Trifluoromethyl, bromo, ether Low (hydrophobic groups) Specialty chemical synthesis

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